4,4'-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide)
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Overview
Description
4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) is a chemical compound with the molecular formula C22H26N4O4 and a molecular weight of 410.47 g/mol . This compound is characterized by the presence of an ethyne (acetylene) linkage between two benzohydrazide groups, each substituted with a propoxy group. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science.
Preparation Methods
The synthesis of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) typically involves the reaction of 4,4’-(ethyne-1,2-diyl)dibenzoic acid with appropriate hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the propoxy groups or hydrazide moieties are replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biology and Medicine:
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) involves its interaction with specific molecular targets and pathways. The ethyne linkage and hydrazide groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) can be compared with other similar compounds, such as:
4,4’-(Ethyne-1,2-diyl)dibenzoic acid: This compound shares the ethyne linkage but lacks the propoxy and hydrazide groups, resulting in different chemical properties and applications.
4,4’-(Ethyne-1,2-diyl)diphthalic anhydride: Another similar compound with an ethyne linkage, but with different functional groups, leading to distinct reactivity and uses.
4,4’-(Acetylene-1,2-diyl)bis(phenylboronic acid pinacol ester): This compound also features an ethyne linkage but with boronic acid ester groups, which confer unique properties and applications.
The uniqueness of 4,4’-(Ethyne-1,2-diyl)bis(2-propoxybenzohydrazide) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[4-(hydrazinecarbonyl)-3-propoxyphenyl]ethynyl]-2-propoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-3-11-29-19-13-15(7-9-17(19)21(27)25-23)5-6-16-8-10-18(22(28)26-24)20(14-16)30-12-4-2/h7-10,13-14H,3-4,11-12,23-24H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWHJXJPFPNSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C#CC2=CC(=C(C=C2)C(=O)NN)OCCC)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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